3-(Pyrimidin-4-yl)prop-2-en-1-ol

Lipophilicity Drug-likeness Physicochemical profiling

3-(Pyrimidin-4-yl)prop-2-en-1-ol (CAS 2434-58-4) is a heteroaryl allylic alcohol comprising a pyrimidine ring conjugated to a propenol side chain. This structural motif endows the molecule with a distinct combination of hydrogen-bond donor/acceptor capacity, moderate polarity, and a constrained olefin geometry that differentiates it from saturated, regioisomeric, or carbonyl-containing analogs.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B13095178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-4-yl)prop-2-en-1-ol
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C=CCO
InChIInChI=1S/C7H8N2O/c10-5-1-2-7-3-4-8-6-9-7/h1-4,6,10H,5H2/b2-1+
InChIKeyFSTKBDCCNONHDS-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-4-yl)prop-2-en-1-ol Procurement & Selection Guide: Physicochemical and Scaffold Differentiation


3-(Pyrimidin-4-yl)prop-2-en-1-ol (CAS 2434-58-4) is a heteroaryl allylic alcohol comprising a pyrimidine ring conjugated to a propenol side chain [1]. This structural motif endows the molecule with a distinct combination of hydrogen-bond donor/acceptor capacity, moderate polarity, and a constrained olefin geometry that differentiates it from saturated, regioisomeric, or carbonyl-containing analogs. The compound serves as a versatile building block in medicinal chemistry and agrochemical research, where precise control over log P, topological polar surface area (TPSA), and conformational flexibility is critical for tuning pharmacokinetic or target-engagement profiles [2].

Why 3-(Pyrimidin-4-yl)prop-2-en-1-ol Cannot Be Replaced by Common Pyrimidine Analogs


The pyrimidine-4-yl allylic alcohol scaffold is often treated as interchangeable with its saturated counterpart 3-(pyrimidin-4-yl)propan-1-ol, the regioisomeric 1-(pyrimidin-4-yl)prop-2-en-1-ol, or the corresponding aldehyde. However, even subtle alterations in oxidation state, double-bond position, or side-chain saturation produce measurable differences in log P, rotatable bond count, and electronic character that can shift a compound outside the desired property space for a given target or formulation. The quantitative comparisons below demonstrate that 3-(pyrimidin-4-yl)prop-2-en-1-ol occupies a unique niche—offering lower lipophilicity than its regioisomer and fewer rotatable bonds than the saturated analog—making blind substitution a high-risk strategy for projects where these parameters are tightly constrained [1][2].

Quantitative Differentiation Evidence for 3-(Pyrimidin-4-yl)prop-2-en-1-ol Versus Closest Analogs


Log P Comparison: 3-(Pyrimidin-4-yl)prop-2-en-1-ol vs. 1-(Pyrimidin-4-yl)prop-2-en-1-ol

The target compound exhibits an XLogP3-AA value of 0, which is 0.696 log units lower than that of its regioisomer 1-(pyrimidin-4-yl)prop-2-en-1-ol (XLogP3-AA = 0.696) [1]. This translates to a roughly 5-fold lower predicted octanol-water partition coefficient, indicating significantly higher hydrophilicity. The difference arises from the terminal primary alcohol position in the target compound versus the secondary alcohol in the isomer.

Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Count: 3-(Pyrimidin-4-yl)prop-2-en-1-ol vs. 3-(Pyrimidin-4-yl)propan-1-ol

The target compound has two rotatable bonds, whereas the saturated analog 3-(pyrimidin-4-yl)propan-1-ol possesses three rotatable bonds [1][2]. The additional rotatable bond in the saturated analog arises from the freely rotating C–C single bond in the propyl chain, which is partially locked in the target compound due to the C=C double bond. This reduction in conformational freedom can lower the entropic penalty upon target binding.

Conformational flexibility Entropic penalty Bioavailability

Hydrogen-Bonding Capacity: 3-(Pyrimidin-4-yl)prop-2-en-1-ol vs. 3-(Pyrimidin-4-yl)prop-2-enal

The target compound contains one hydrogen-bond donor (OH) and three hydrogen-bond acceptors (pyrimidine N atoms and OH oxygen), giving a donor/acceptor ratio of 1:3 [1]. The aldehyde analog 3-(pyrimidin-4-yl)prop-2-enal lacks a hydrogen-bond donor entirely (HBD = 0) while retaining a similar acceptor count, fundamentally altering its interaction profile with biological targets that require a donor for key interactions .

Hydrogen bonding Target engagement Solubility

Conjugated π-System: 3-(Pyrimidin-4-yl)prop-2-en-1-ol vs. 3-(Pyrimidin-4-yl)propan-1-ol

The target compound features an extended π-conjugated system spanning the pyrimidine ring and the propenyl C=C bond, which is absent in the saturated analog 3-(pyrimidin-4-yl)propan-1-ol [1][2]. This conjugation lowers the HOMO-LUMO gap and is predicted to shift the UV absorption maximum bathochromically. The conjugated system also facilitates charge-transfer interactions in metal complexes or biological redox processes that cannot be achieved with the saturated chain.

Electronic properties UV absorption Charge transfer

Optimal Deployment Scenarios for 3-(Pyrimidin-4-yl)prop-2-en-1-ol Based on Differentiated Properties


Kinase Inhibitor Fragment Libraries Requiring Low Log P and Constrained Conformation

Fragment-based drug discovery programs targeting kinases often require building blocks with log P < 1 and minimal rotatable bonds to maximize ligand efficiency. With an XLogP3-AA of 0 and only two rotatable bonds, 3-(pyrimidin-4-yl)prop-2-en-1-ol is better suited than the more lipophilic regioisomer (log P 0.696) or the more flexible saturated analog (3 rotatable bonds) for maintaining physicochemical compliance in fragment libraries [1][2].

Synthesis of Conjugated Pyrimidine-Containing OLED or Sensor Ligands

The extended π-conjugation between the pyrimidine ring and the propenyl double bond endows the target compound with electronic properties distinct from the saturated analog. This makes it a candidate precursor for metal-coordinating ligands in phosphorescent organic light-emitting diodes (OLEDs) or fluorescent sensors, where the conjugated system facilitates efficient charge transfer and emission tuning [1].

Agrochemical Lead Optimization Where Hydrogen-Bond Donation Modulates Target Binding

In agrochemical discovery, the presence of a hydrogen-bond donor can be critical for binding to enzyme active sites (e.g., cytochrome P450s, acetolactate synthase). The target compound’s single OH donor, combined with its low log P, may offer a solubility and binding advantage over the donor-deficient aldehyde analog when designing herbicides or fungicides that require a specific H-bond interaction with the target [1][2].

Medicinal Chemistry Scaffold for CNS-Penetrant Candidates

Central nervous system (CNS) drug discovery prioritizes compounds with low molecular weight (< 200 Da), low log P, and limited rotatable bonds. With MW 136.15, log P 0, and two rotatable bonds, the target compound aligns well with CNS multiparameter optimization (MPO) scores, outperforming the slightly heavier and more flexible saturated analog (MW 138.17, 3 rotatable bonds) for early-stage CNS library design [1][2].

Quote Request

Request a Quote for 3-(Pyrimidin-4-yl)prop-2-en-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.